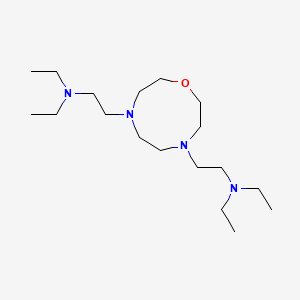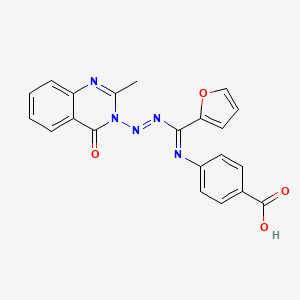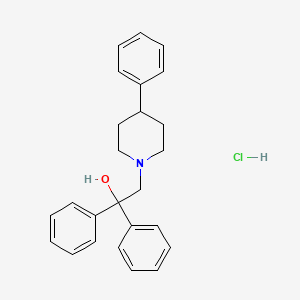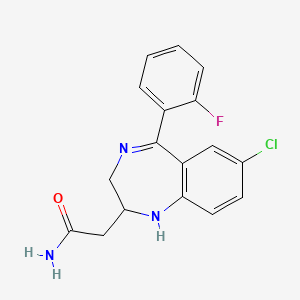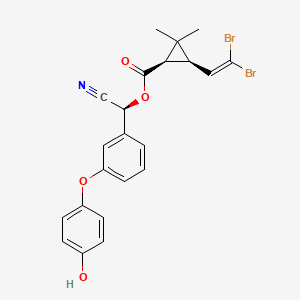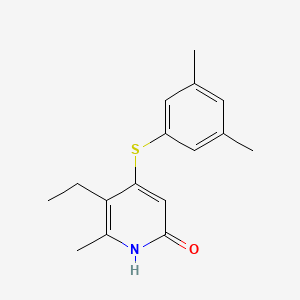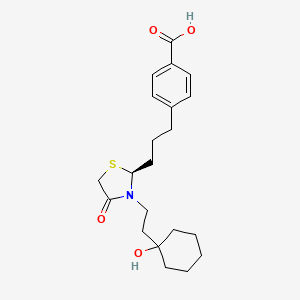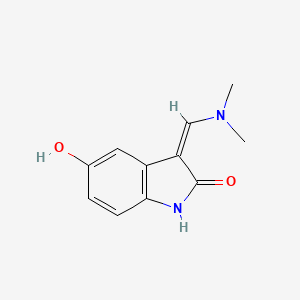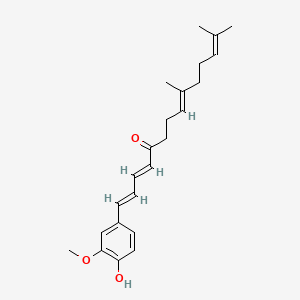
Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- is a heterocyclic organic compound that features a morpholine ring substituted with a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions .
Industrial Production Methods
Industrial production methods for morpholine derivatives often involve large-scale reactions using readily available starting materials such as amino alcohols and halogenated compounds. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the compound can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, morpholine derivatives are often explored for their potential as enzyme inhibitors or receptor agonists. The specific compound may have applications in studying the interactions between small molecules and biological targets .
Medicine
Medicinally, morpholine derivatives are investigated for their potential therapeutic effects. They may act as antiviral, antibacterial, or anticancer agents, depending on their specific interactions with biological targets .
Industry
Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other morpholine derivatives and pyrimidine-containing molecules. Examples include:
- Morpholine, 4-(2-chloropyrimidin-4-yl)-
- Morpholine, 4-(4-methylpyrimidin-2-yl)-
- Pyrimidine, 2-(morpholin-4-yl)-4-methyl-
Uniqueness
The uniqueness of morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylthio group and the methyl group on the pyrimidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
154496-64-7 |
|---|---|
Formule moléculaire |
C12H19N3OS |
Poids moléculaire |
253.37 g/mol |
Nom IUPAC |
4-(6-methyl-2-propan-2-ylsulfanylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C12H19N3OS/c1-9(2)17-12-13-10(3)8-11(14-12)15-4-6-16-7-5-15/h8-9H,4-7H2,1-3H3 |
Clé InChI |
BMTDLTSXPWPKTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC(C)C)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



